(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide
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Overview
Description
(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide is a cyclic peptide produced by the cyanobacterium Scytonema hofmanni. It is known for its potent inhibitory action against serine proteases, particularly elastase . This compound has garnered significant interest in pharmaceutical research due to its potential as a lead compound in drug development campaigns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide involves the formation of a 19-membered ring from six amino acid residues through lactone formation between a side chain hydroxyl group of the first residue and the C-terminal carboxylate . The synthesis also includes the formation of a 6-membered ring by an Ahp residue, which is a glutamate-aldehyde bound as a hemiaminal to the amide nitrogen of the following amino acid . The double ring structure is stabilized by a cis-peptide bond and two strong internal hydrogen bonds .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research and production are conducted in laboratory settings, focusing on the extraction and purification from cyanobacteria cultures .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide primarily undergoes hydrolysis reactions due to its peptide nature. The compound’s rigid ring structure prevents hydrolytic attack by covering the active center of elastase .
Common Reagents and Conditions
The hydrolysis reactions of this compound typically involve the use of proteases such as elastase. The reaction conditions often include aqueous environments where the enzyme can interact with the peptide bonds of this compound .
Major Products Formed
The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments result from the cleavage of peptide bonds within the cyclic structure .
Scientific Research Applications
(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide exerts its effects by binding to the active site of elastase, a serine protease. The compound occupies the most prominent subsites S1 through S4 of the elastase, preventing a hydrolytic attack by covering the active center with its rigid ring structure . This binding mechanism effectively inhibits the enzyme’s activity, making this compound a potent elastase inhibitor .
Comparison with Similar Compounds
. Similar compounds include:
Micropeptins: Produced by Microcystis aeruginosa, these peptides also exhibit strong protease inhibitory activity.
Nostopeptins and Nostocyclin: Produced by Nostoc species, these peptides have similar inhibitory properties and structural features.
This compound stands out due to its specific inhibitory action against elastase and its unique structural features, such as the 19-membered ring and the 6-membered Ahp ring .
Properties
Molecular Formula |
C45H69ClN8O14 |
---|---|
Molecular Weight |
981.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H69ClN8O14/c1-11-12-32(58)47-22(6)38(60)51-35(23(7)55)41(63)52-36-25(9)68-45(67)34(21(4)5)50-40(62)30(19-26-13-15-31(57)27(46)18-26)53(10)44(66)37(24(8)56)54-33(59)16-14-28(43(54)65)48-39(61)29(17-20(2)3)49-42(36)64/h13,15,18,20-25,28-30,33-37,55-57,59H,11-12,14,16-17,19H2,1-10H3,(H,47,58)(H,48,61)(H,49,64)(H,50,62)(H,51,60)(H,52,63)/t22-,23+,24-,25-,28+,29-,30-,33?,34?,35-,36-,37+/m0/s1 |
InChI Key |
IZUSQHCHSMJXLV-KZVJGMRKSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@@H](OC(=O)C(NC(=O)[C@@H](N(C(=O)[C@H](N2C(CC[C@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)[C@H](C)O)C)CC3=CC(=C(C=C3)O)Cl)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)C(C)O)C)CC3=CC(=C(C=C3)O)Cl)C(C)C)C |
Synonyms |
scyptolin A |
Origin of Product |
United States |
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